molecular formula C11H9FN2S B8766808 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole CAS No. 106465-78-5

6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole

Cat. No.: B8766808
CAS No.: 106465-78-5
M. Wt: 220.27 g/mol
InChI Key: FBMVQCBQOXDWSI-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused imidazole and thiazole ring system with a fluorophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative effects against various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with thiourea and α-haloketones under acidic conditions to form the desired imidazo[2,1-b]thiazole scaffold . The reaction conditions often involve heating the mixture to facilitate cyclization and subsequent purification steps to isolate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole exerts its effects involves interaction with specific molecular targets and pathways. It is believed to inhibit key enzymes and signaling pathways involved in cell proliferation, leading to reduced cancer cell growth . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of kinase inhibition and disruption of DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole is unique due to its specific substitution pattern and the resulting biological activity. The presence of the 4-fluorophenyl group enhances its antiproliferative properties compared to other similar compounds . Additionally, its ability to undergo various chemical reactions makes it a versatile compound for further modifications and applications.

Properties

CAS No.

106465-78-5

Molecular Formula

C11H9FN2S

Molecular Weight

220.27 g/mol

IUPAC Name

6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H9FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6H2

InChI Key

FBMVQCBQOXDWSI-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 51.6 g (0.3 mol) of 4-fluorophenacylchloride, 33.66 g (0.33 mol) of 2-aminothiazoline and 200 ml of ethanol was heated at reflux for 2 hours. The mixture was cooled to room temperature at which point 300 ml of water was added. After a reflux period of 2 hours, the mixture was concentrated to remove about 190 ml of aqueous alcohol. The pH of the residue was adjusted to about 2 with 10% hydrochloric acid (10 ml). The solid product was separated and dried to give 65.4 g (85%) of 6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazole, m.p. 116-118°.
Quantity
51.6 g
Type
reactant
Reaction Step One
Quantity
33.66 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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